molecular formula C17H10ClF3N6O B2789203 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892776-91-9

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2789203
CAS No.: 892776-91-9
M. Wt: 406.75
InChI Key: AHYNMGKQBCVHMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10ClF3N6O and its molecular weight is 406.75. The purity is usually 95%.
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Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C14H12ClF3N6OC_{14}H_{12}ClF_3N_6O, with a molecular weight of approximately 358.74 g/mol. The presence of halogen atoms (chlorine and trifluoromethyl) in its structure is significant as these groups often enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.

Research indicates that derivatives of oxadiazoles and triazoles exhibit various mechanisms of action against cancer cells:

  • Inhibition of Enzymes : Compounds containing oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Telomerase .

These enzymes play critical roles in DNA synthesis and modification, thus targeting them can lead to reduced tumor growth and increased apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • Cytotoxicity Testing : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents like doxorubicin .
Cell LineIC50 (µM)Reference Compound
MCF-70.12Doxorubicin
A5490.75Doxorubicin
U-9372.78Doxorubicin

Mechanistic Insights

Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways . This suggests that the compound may trigger programmed cell death mechanisms effectively.

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activities. Studies indicate that these compounds can inhibit bacterial growth through:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of nucleic acid synthesis.

Case Studies

A recent review highlighted a series of oxadiazole derivatives that displayed significant activity against various pathogens. For example, certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N6O/c18-10-7-5-9(6-8-10)15-23-16(28-25-15)13-14(22)27(26-24-13)12-4-2-1-3-11(12)17(19,20)21/h1-8H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYNMGKQBCVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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